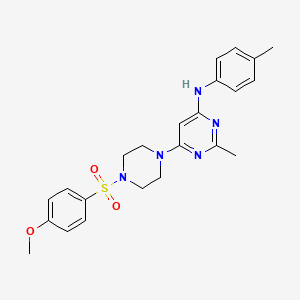![molecular formula C31H29N5O2 B11333213 {4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone](/img/structure/B11333213.png)
{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[7-(4-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(2-metilfenil)metanona es un compuesto orgánico complejo que presenta una estructura única que combina un núcleo de pirrolopirimidina con un anillo de piperazina y un grupo metanona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de {4-[7-(4-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(2-metilfenil)metanona generalmente implica varios pasos:
Formación del núcleo de pirrolopirimidina: Este paso implica la ciclización de precursores apropiados en condiciones controladas para formar el anillo de pirrolopirimidina.
Unión de los grupos metoxifenilo y fenilo: Estos grupos se introducen a través de reacciones de sustitución, a menudo utilizando reacciones de acoplamiento cruzado catalizadas por paladio.
Formación del anillo de piperazina: El anillo de piperazina se sintetiza por separado y luego se une al núcleo de pirrolopirimidina a través de reacciones de sustitución nucleofílica.
Introducción del grupo metanona:
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde para mejorar la eficiencia y la sostenibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxifenilo, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo metanona, convirtiéndolo en un alcohol.
Sustitución: El compuesto puede participar en diversas reacciones de sustitución, particularmente en el anillo de piperazina y los grupos fenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan típicamente.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos se emplean comúnmente en condiciones como el reflujo o la irradiación de microondas.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, el compuesto se estudia por su potencial como agente farmacológico. Sus interacciones con varios objetivos biológicos son de interés para el desarrollo de nuevos fármacos.
Medicina
En medicina, el compuesto se está investigando por sus posibles efectos terapéuticos. Ha mostrado promesa en estudios preclínicos para el tratamiento de ciertas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria
En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de {4-[7-(4-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(2-metilfenil)metanona implica su interacción con objetivos moleculares específicos en el cuerpo. Estos objetivos incluyen enzimas y receptores que desempeñan papeles clave en varias vías biológicas. Los efectos del compuesto están mediados por la modulación de estos objetivos, lo que lleva a cambios en los procesos celulares como la transducción de señales, la expresión génica y la actividad metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- {4-[7-(4-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(2-clorofenil)metanona
- {4-[7-(4-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(2-fluorofenil)metanona
Singularidad
La singularidad de {4-[7-(4-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(2-metilfenil)metanona radica en su combinación específica de grupos funcionales y su capacidad para interactuar con múltiples objetivos biológicos
Propiedades
Fórmula molecular |
C31H29N5O2 |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C31H29N5O2/c1-22-8-6-7-11-26(22)31(37)35-18-16-34(17-19-35)29-28-27(23-9-4-3-5-10-23)20-36(30(28)33-21-32-29)24-12-14-25(38-2)15-13-24/h3-15,20-21H,16-19H2,1-2H3 |
Clave InChI |
RCMCPKIOQRHPDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11333130.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11333136.png)
![N-cyclohexyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333143.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-6-(3-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide](/img/structure/B11333144.png)
![4-Chloro-N-[3-[[1,7-dihydro-1-(1-methylethyl)-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]methoxy]-4-methylphenyl]benzamide](/img/structure/B11333149.png)
![N-(4-ethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333152.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11333159.png)
![7-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11333165.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B11333170.png)
![N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11333180.png)
![2-(3,5-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11333203.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11333205.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11333207.png)

